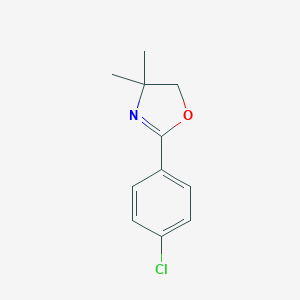
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, also known as CDDO, is a synthetic compound that belongs to the triterpenoid family. It is a potent anti-inflammatory and antioxidant agent that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects through multiple mechanisms of action. It activates the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits NF-κB, a transcription factor that promotes inflammation and cancer. Additionally, it induces apoptosis in cancer cells and inhibits angiogenesis, the process by which new blood vessels are formed.
生化和生理效应
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. It also inhibits the proliferation of cancer cells and induces apoptosis. Furthermore, it has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several advantages for lab experiments. It is a potent and selective compound that can be easily synthesized in large quantities. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are some limitations to its use in lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, which can affect its stability and efficacy. Additionally, its effects may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on 2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. Another area of interest is its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and formulation of 2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole for therapeutic use.
合成方法
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is synthesized from the natural triterpenoid compound, ursolic acid. The synthesis involves several steps, including oxidation, cyclization, and chlorination. The final product is a white crystalline solid that is soluble in organic solvents.
科学研究应用
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties.
属性
CAS 编号 |
33554-30-2 |
|---|---|
产品名称 |
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
InChI 键 |
XCQDCQKNZXMXGM-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)Cl)C |
规范 SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



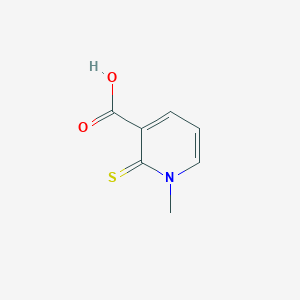

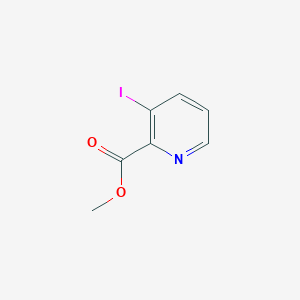
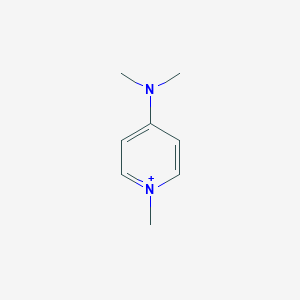


![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
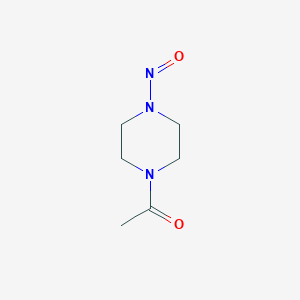
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)